![molecular formula C22H17BrN2O3 B12016234 4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate CAS No. 341973-89-5](/img/structure/B12016234.png)
4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O3 and a molecular weight of 437.296 g/mol This compound is known for its unique structure, which includes a bromine atom, a phenylacetyl group, and a benzoate ester
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-bromophenylacetic acid: This can be achieved by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution.
Formation of the hydrazone derivative: The methyl ester of 4-bromophenylacetic acid is refluxed with hydrazine to form 2-(4-bromophenyl)acetohydrazide.
Condensation with benzaldehyde: The hydrazone derivative is then condensed with benzaldehyde to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate include:
4-bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but includes a methoxy group instead of a benzoate ester.
4-bromophenylacetic acid: This is a simpler compound that serves as a precursor in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
341973-89-5 |
|---|---|
Molecular Formula |
C22H17BrN2O3 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17BrN2O3/c23-19-11-12-20(28-22(27)17-9-5-2-6-10-17)18(14-19)15-24-25-21(26)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2,(H,25,26)/b24-15+ |
InChI Key |
CBEQXDDPQFBMSL-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


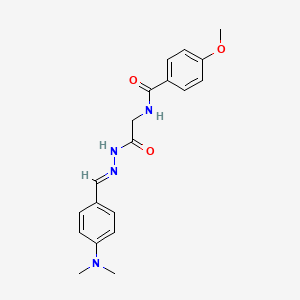
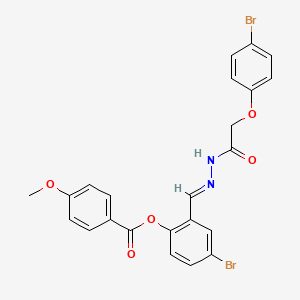
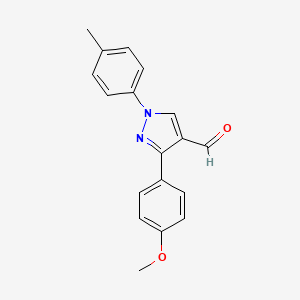

![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016183.png)
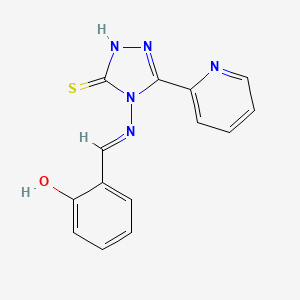
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016196.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)
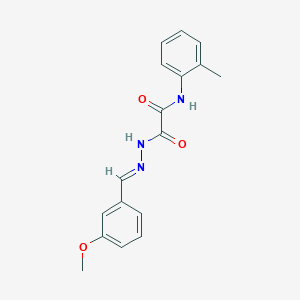
![ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12016212.png)
![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)


